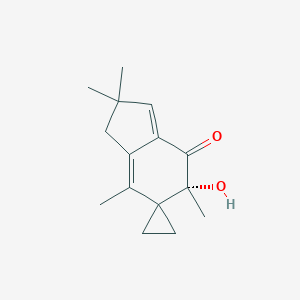
Borane-d3 (1M in THF)
Descripción general
Descripción
Borane-d3 (1M in THF) is a solution of borane, a boron hydride, in tetrahydrofuran (THF). It acts as a borane source for oxazaborolidine catalyzed asymmetric reductions and is utilized to reduce nylon surface amide groups to secondary amines .
Synthesis Analysis
The complex can be generated by the dissolution of diborane in THF or prepared by the oxidation of sodium borohydride with iodine in THF . It can also be synthesized using 2-methyl-2-butene in THF .Molecular Structure Analysis
The molecular structure of Borane-d3 (1M in THF) is represented by the empirical formula BD3 · C4H8O .Chemical Reactions Analysis
Borane-d3 (1M in THF) is widely used in organic synthesis for reductions and hydroboration reactions . It can reduce carboxylic acids to alcohols and is a common route for the reduction of amino acids to amino alcohols .Physical And Chemical Properties Analysis
Borane-d3 (1M in THF) has a density of 0.881 g/mL at 25 °C and is stored at temperatures between 2-8°C . It is highly sensitive to air, requiring the use of air-free techniques .Aplicaciones Científicas De Investigación
Reduction of Carboxylic Acids to Alcohols
Borane-d3 in THF is commonly used to reduce carboxylic acids to alcohols. This reaction is particularly useful in the synthesis of isotopically labeled alcohols, which are important in tracer studies and in the investigation of reaction mechanisms .
Synthesis of Amino Alcohols
The compound is effective in reducing amino acids to amino alcohols. This process is a key step in the production of valinol and other amino alcohols, which serve as intermediates in the synthesis of various pharmaceuticals .
Preparation of Organoboron Compounds
Borane-d3 adds across alkenes to generate organoboron compounds. These intermediates are pivotal in organic synthesis and can be used to create complex molecules through subsequent reactions .
Reduction of Aldehydes, Ketones, and Esters
This reagent is adept at reducing a wide range of functional groups including aldehydes, ketones, and esters to their corresponding alcohols. This makes it a versatile tool in the chemist’s toolkit for the synthesis of a broad array of organic compounds .
Conversion of Nitriles, Epoxides, and Amides
Borane-d3 is used to reduce nitriles to amines, epoxides to alcohols, and amides to amines or alcohols. These transformations are crucial in modifying the functionality of molecules for further chemical manipulation or for altering their biological activity .
Isotopic Labeling
Due to its deuterium content, Borane-d3 is an important reagent for isotopic labeling. It is used to introduce deuterium atoms into organic molecules, which is essential for studies involving nuclear magnetic resonance (NMR) spectroscopy and for understanding the dynamics of chemical processes .
Mecanismo De Acción
Target of Action
Borane-d3 (1M in THF), also known as Borane-THF, primarily targets various functional groups in organic compounds . These include carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . The compound’s role is to reduce these functional groups into corresponding alcohols and amines .
Mode of Action
Borane-d3 (1M in THF) interacts with its targets through a process known as hydroboration . In this process, the boron atom in Borane-d3 adds across the carbon-oxygen double bond of the target functional group . This results in the formation of organoboranes , which can be further oxidized to yield alcohols, phenols, and 1,3-diols .
Biochemical Pathways
The hydroboration reaction involving Borane-d3 (1M in THF) affects the biochemical pathways of the target compounds . The reduction of functional groups alters the chemical structure of the target compounds, leading to changes in their biochemical properties and functions . The downstream effects of these changes depend on the specific roles of the target compounds in various biochemical pathways.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its reactivity, solubility, and stability .
Result of Action
The action of Borane-d3 (1M in THF) results in the reduction of various functional groups, leading to the formation of alcohols and amines . This can significantly alter the chemical structure and properties of the target compounds . At the molecular and cellular level, these changes can affect the compounds’ interactions with other molecules and their roles in various biochemical processes.
Action Environment
The action, efficacy, and stability of Borane-d3 (1M in THF) can be influenced by various environmental factors . For instance, the compound is known to react violently with water, producing flammable gases . Therefore, it must be handled and stored under inert gas in a dry environment . Additionally, the compound is sensitive to heat and light, which can affect its stability and reactivity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trideuterioborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVGPXVDQYIDP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
16.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borane-d3 (1M in THF) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

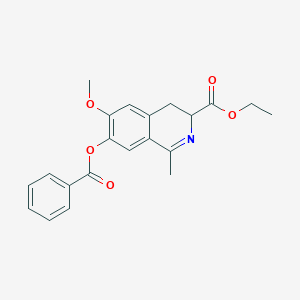


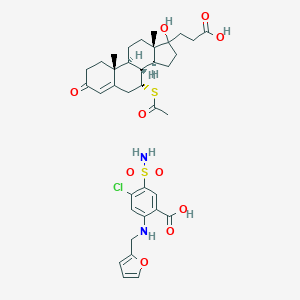
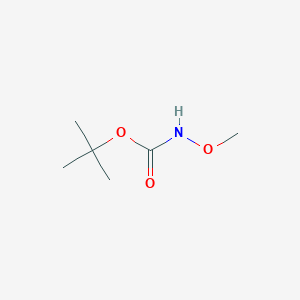
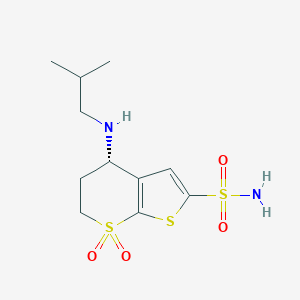
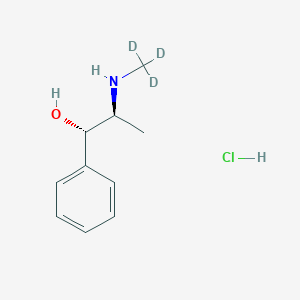
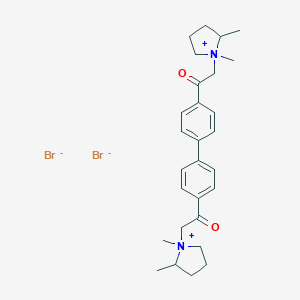
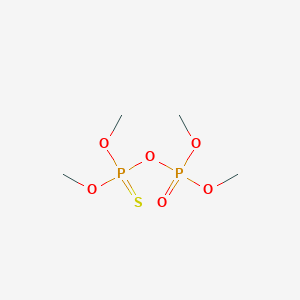


![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
